(S)-2-Amino-1-phenylethanol hydrochloride

Chiral amino alcohol Salt form comparison Physical property differentiation

Researchers face stereochemical outcome risks when substituting chiral auxiliaries. This (S)-configured hydrochloride salt provides defined enantioselectivity in N-H insertion and β-adrenergic agent synthesis. - Enantiopure: 93-97% ee, optical rotation [α]D +35° (c=2, H2O) - Enhanced stability & solubility vs. free base - Direct use in aqueous media; mp 208°C

Molecular Formula C8H12ClNO
Molecular Weight 173.64
CAS No. 71025-82-6
Cat. No. B2822091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-1-phenylethanol hydrochloride
CAS71025-82-6
Molecular FormulaC8H12ClNO
Molecular Weight173.64
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN)O.Cl
InChIInChI=1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H/t8-;/m1./s1
InChIKeyGMYDEDCMIQAOCT-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-1-phenylethanol hydrochloride: Core Properties and Procurement


(S)-2-Amino-1-phenylethanol hydrochloride (CAS 71025-82-6) is the hydrochloride salt of (S)-2-amino-1-phenylethanol, a chiral β-amino alcohol with molecular formula C8H12ClNO and molecular weight 173.64 g/mol . This compound serves as a versatile chiral building block in asymmetric synthesis and pharmaceutical intermediate preparation, with its free base form (CAS 56613-81-1) also commonly employed . The hydrochloride salt provides enhanced stability and water solubility compared to the free base, facilitating handling in aqueous reaction systems [1]. Key comparator compounds include the (R)-enantiomer (CAS 2549-14-6 free base; 13800-60-5 hydrochloride), racemic 2-amino-1-phenylethanol (CAS 7568-93-6), and structurally related amino alcohols such as phenylglycinol and norephedrine.

Why In-Class Substitution Fails for This Compound


Substituting (S)-2-amino-1-phenylethanol hydrochloride with its (R)-enantiomer, racemic mixture, or other β-amino alcohols fundamentally alters stereochemical outcomes in asymmetric applications. The (S)- and (R)-enantiomers induce opposite stereochemistry in chiral induction reactions, as demonstrated in N-H insertion catalysis where (1R,2S)-isomers produce R-enriched products while enantiomers yield S-enriched products [1]. The hydrochloride salt form provides melting point (208°C) and optical rotation ([α]D +35°, c=2, H2O) characteristics distinct from the free base , which affects solubility, handling, and compatibility with specific reaction conditions. Additionally, substitution with phenylglycinol introduces a different carbon framework that alters hydrogen-bonding geometry and catalytic performance [2]. These compound-specific differences directly impact enantioselectivity, yield, and reproducibility in stereoselective syntheses.

Product-Specific Differentiation Evidence


Salt Form vs. Free Base: Thermal and Optical Differences

The hydrochloride salt of (S)-2-amino-1-phenylethanol exhibits a melting point of 208°C, which is substantially higher than the free base (54-63°C), reflecting enhanced thermal stability and crystalline integrity . The optical rotation in aqueous solution ([α]D +35°, c=2, H2O, 20°C) differs from the free base in ethanol ([α]D +43±2°, c=2, EtOH), providing distinct analytical signatures for identity verification . These differences are critical for researchers selecting the appropriate form based on reaction medium compatibility and purification requirements.

Chiral amino alcohol Salt form comparison Physical property differentiation Handling stability

Enantioselective Synthesis with Oxazaborolidine Catalysis

The (S)-2-amino-1-phenylethanol scaffold can be synthesized via enantioselective oxazaborolidine-catalyzed borane reduction of 2-chloroacetophenone, achieving 93-97% enantiomeric excess (ee) for the chiral chloro alcohol intermediate [1]. Subsequent reaction with ammonium hydroxide yields the amino alcohol with high ee retention. This established synthetic route provides a benchmark for enantiopurity expectations when procuring the (S)-enantiomer, whereas the (R)-enantiomer requires a different catalyst or starting material configuration.

Enantioselective synthesis Oxazaborolidine catalysis Chiral amino alcohol Process chemistry

Chiral Resolution Efficiency via Tartaric Acid Derivative

A comparative process R&D study evaluated three methods for preparing optically pure 2-amino-1-phenylethanol: styrene oxide opening with ammonia (~43% yield, 99% ee), mandelamide reduction, and resolution of the racemate using di-O-p-toluoyltartaric acid [1]. The resolution method was identified as the method of choice, optimized to yield 62% of optically pure (S)-2-amino-1-phenylethanol after liberation from the hydrochloride salt [2]. This resolution approach provides a scalable, cost-effective procurement route distinct from asymmetric synthesis, with the hydrochloride salt serving as a convenient purification intermediate.

Chiral resolution Diastereomeric salt formation Process R&D Enantiopure amino alcohol

Lipase-Catalyzed Kinetic Resolution

Immobilized Pseudomonas sp. lipase catalyzes the asymmetric O-selective acylation of (±)-2-amino-1-phenylethanols with vinyl acetate, providing a facile approach for preparing enantiopure (S)-2-amino-1-phenylethanols while simultaneously producing (R)-esters [1]. This enzymatic kinetic resolution demonstrates clear differentiation in substrate recognition between the two enantiomers, with the (S)-enantiomer remaining unreacted as the free amino alcohol while the (R)-enantiomer undergoes O-acylation. This selectivity enables access to the (S)-enantiomer hydrochloride salt via straightforward acidification of the resolved free base.

Biocatalysis Lipase Kinetic resolution Enantiopure amino alcohol

Stereochemical Control in N-H Insertion Catalysis

In the enantioselective N-H insertion reaction via rhodium(II) carbenoid, 2-amino-1-phenylethanol serves as the catalytic core of cinchona alkaloids [1]. Systematic investigation revealed that both (1R,2S)-isomers yield the N-phenyl-1-phenylglycine derivative enriched in the R-form, whereas their enantiomers produce the S-form [2]. This stereochemical inversion demonstrates that the absolute configuration of the 2-amino-1-phenylethanol core directly determines product stereochemistry. Notably, this catalytic activity is intrinsic to the 2-amino-1-phenylethanol structure and cannot be replicated by norephedrine (2-amino-1-phenylpropan-1-ol) or phenylglycinol (2-amino-2-phenylethanol), which possess different substitution patterns that alter transition-state geometry.

Organocatalysis N-H insertion Cinchona alkaloid mimetic Rhodium carbenoid

Enantioselective Fluorescent Recognition

A chiral H8-BINOL-derived dialdehyde fluorescent probe (R-1) exhibits highly enantioselective recognition toward S-2-amino-1-phenylethanol compared to the R-enantiomer [1]. Mixing S-2-amino-1-phenylethanol with probe R-1 produced significant fluorescence enhancement accompanied by a 38 nm redshift, whereas no significant fluorescence response was observed with R-2-amino-1-phenylethanol under identical conditions . The differential response stems from the spatial structure of S-2-amino-1-phenylethanol causing disruption of the probe's self-assembled vesicle architecture, enabling specific detection of the S-enantiomer in mixtures.

Chiral sensing Fluorescent probe Enantioselective recognition Supramolecular chemistry

Research and Industrial Applications


Chiral Building Block for Pharmaceutical Intermediates

(S)-2-Amino-1-phenylethanol hydrochloride serves as a key chiral building block for synthesizing enantiopure (R)-octopamine, (R)-tembamide, and (R)-aegeline . The established synthetic routes achieving 93-97% ee ensure that the resulting pharmaceuticals maintain stereochemical integrity, which is critical for β-adrenergic agents and related bioactive molecules. Procurement of the hydrochloride salt rather than the free base enables direct use in aqueous reaction media without additional neutralization steps.

Organocatalyst Core for Asymmetric N-H Insertion

The compound functions as the catalytic core in cinchona alkaloid mimetics for enantioselective N-H insertion reactions via rhodium(II) carbenoid intermediates [1]. Researchers developing new organocatalytic methodologies require the (S)-configured 2-amino-1-phenylethanol core to access S-enriched N-phenyl-1-phenylglycine derivatives, with the (R)-enantiomer producing opposite stereochemistry. The hydrochloride salt provides a stable, readily weighable form for catalyst preparation.

Biocatalytic Kinetic Resolution Process Development

In biocatalytic process development, (S)-2-amino-1-phenylethanol hydrochloride is obtained from racemic mixtures using immobilized lipase-catalyzed O-selective acylation [2]. The (S)-enantiomer remains unreacted as the free amino alcohol, which can be converted to the hydrochloride salt for isolation. This green chemistry approach is validated for scalable production of enantiopure material and serves as a benchmark for developing novel biocatalytic resolution methods.

Chiral Reference Standard for Analytical Verification

The distinct optical rotation ([α]D +35° in H2O) and melting point (208°C) of (S)-2-amino-1-phenylethanol hydrochloride, combined with its enantioselective recognition by H8-BINOL fluorescent probes producing a 38 nm redshift, make it suitable as an analytical reference standard for chiral HPLC method development and enantiopurity quality control [3]. The hydrochloride salt's aqueous solubility facilitates preparation of calibration standards without organic solvent interference.

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